2,6-Dimethylpyrazine is known for its roasted, nutty, and earthy aroma, making it a valuable flavoring agent in the food industry. It is commonly associated with roasted nuts, coffee, chocolate, and certain cooked meats. The compound also plays a role in chemical communication in the animal kingdom. For instance, it has been identified as an active component in wolf urine, contributing to its fear-inducing effect on mice. []
2,6-Dimethylpyrazine can be derived from natural sources such as roasted coffee and certain spices. It is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its ring structure. The compound belongs to the broader category of pyrazines, which are known for their diverse biological activities and industrial applications.
The synthesis of 2,6-dimethylpyrazine can be achieved through several methods:
The molecular structure of 2,6-dimethylpyrazine features:
2,6-Dimethylpyrazine participates in various chemical reactions:
The mechanism of action for 2,6-dimethylpyrazine primarily involves its role as a flavoring agent and its biological activities:
Studies have shown that compounds like 2,6-dimethylpyrazine can interact with cellular pathways, potentially influencing cell signaling mechanisms related to taste perception and metabolic regulation.
The physical and chemical properties of 2,6-dimethylpyrazine are summarized below:
Property | Value |
---|---|
Appearance | Colorless liquid |
Boiling Point | Approximately 130 °C |
Melting Point | Not well-defined |
Density | ~0.95 g/cm³ |
Solubility | Soluble in organic solvents; slightly soluble in water |
Flash Point | ~30 °C |
These properties contribute to its utility in various applications across different industries.
2,6-Dimethylpyrazine has several important applications:
2,6-Dimethylpyrazine (CAS Registry Number 108-50-9) is a disubstituted heterocyclic organic compound belonging to the pyrazine family. Its systematic name is 2,6-dimethyl-1,4-diazine, reflecting the positions of the two methyl groups (-CH₃) attached to the nitrogen-containing six-membered aromatic ring. Alternative designations include 2,6-dimethylparadiazine and 3,5-dimethylpyrazine, though the 2,6-dimethyl notation remains standard in chemical databases and industrial specifications [1] [7] [10]. The molecular formula is C₆H₈N₂, with a molecular weight of 108.14 g/mol [5] [10].
Structurally, the pyrazine ring consists of two nitrogen atoms at para positions (1 and 4). The methyl substituents at carbon atoms 2 and 6 create molecular symmetry along the N1–C4 axis. This symmetry influences both physicochemical behavior and spectroscopic properties. Key structural parameters include:
Table 1: Key Physicochemical Properties of 2,6-Dimethylpyrazine
Property | Value | Measurement Conditions |
---|---|---|
Melting Point | 35–45 °C | Ambient pressure |
Boiling Point | 154–155 °C | Ambient pressure |
Appearance | White to yellow crystals | Room temperature |
Density | 1.02 g/cm³ | 20 °C |
Flash Point | 52 °C (125 °F) | Closed cup |
The compound exhibits moderate water solubility due to hydrogen-bonding capacity via its ring nitrogen atoms, but demonstrates higher miscibility in organic solvents like ethanol, chloroform, and diethyl ether [7]. Spectroscopically, it displays characteristic UV absorptions (λₘₐₓ ≈ 208 nm and 277 nm in methanol), attributable to π→π* and n→π* electronic transitions [9].
Pyrazines were first identified in the late 19th century during investigations into the Maillard reaction—the non-enzymatic browning process occurring during thermal food processing. While the precise discovery timeline of 2,6-dimethylpyrazine remains undocumented in mainstream literature, its significance emerged alongside mid-20th-century advances in flavor chemistry. Research into roasted coffee, cocoa, and meat aromas revealed 2,6-dimethylpyrazine as a key volatile constituent contributing characteristic nutty, roasted notes [4] [8].
Industrial production commenced in the latter half of the 20th century, driven by demand for synthetic flavorants. The compound received FEMA GRAS (Generally Recognized As Safe) status (FEMA 3273) and JECFA (Joint FAO/WHO Expert Committee on Food Additives) approval (JECFA No. 767), cementing its role as a legitimate food additive [8] [10]. Commercial synthesis evolved from early extraction methods from natural sources to efficient chemical synthesis pathways, making it widely accessible for flavor and fragrance applications. Major suppliers like Advanced Biotech, Augustus Oils Ltd., and Beijing LYS Chemicals now list it as a standard flavor ingredient meeting food-grade (FG) and kosher specifications [4] [10].
Within heterocyclic chemistry, 2,6-dimethylpyrazine serves as a versatile model compound and synthetic intermediate due to its electron-deficient aromatic ring and reactive methyl groups. Its significance manifests in three key areas:
Photoisomerization Studies: Under ultraviolet irradiation, 2,6-dimethylpyrazine undergoes isomerization to 4,5-dimethylpyrimidine—a transformation mechanistically elucidated through experimental and computational studies. Early work proposed benzvalene intermediates, while advanced Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) calculations support a pathway involving Dewar pyrazine isomers and conical intersections facilitating ring contraction without discrete intermediates [2] [9]. This reaction exemplifies the photochemical rearrangements possible in diazine systems.
Coordination Chemistry: The nitrogen atoms act as ligands in metal complexes. For example, pentacyanoferrate complexes involving 2,6-dimethylpyrazine exhibit tunable redox potentials influenced by the electron-donating methyl substituents. Such complexes serve as models for electron-transfer processes in bioinorganic systems [2].
Synthetic Building Block: The methyl groups undergo functionalization (e.g., oxidation to aldehydes, halogenation, condensation reactions), enabling access to derivatives like pyrazine-2,6-dicarbaldehyde—a precursor for pharmaceuticals and macrocyclic ligands [10]. Its symmetry facilitates regioselective transformations, enhancing its utility in organic synthesis.
Table 2: Key Applications of 2,6-Dimethylpyrazine in Chemistry and Industry
Application Domain | Role/Function | Reference |
---|---|---|
Flavor & Fragrance | Primary flavor compound imparting roasted, nutty notes in coffee, chocolate, meats | [4] [8] |
Organic Synthesis | Precursor for pyrazine-2,6-dicarbaldehyde via styryl intermediate oxidation | [5] |
Coordination Chemistry | Ligand in pentacyanoferrate complexes modulating redox potentials | [2] |
Computational Chemistry | Model system for studying photoisomerization mechanisms via DFT/CASSCF | [9] |
Thus, 2,6-dimethylpyrazine bridges fundamental heterocyclic reactivity and applied industrial chemistry, underpinning ongoing research in reaction mechanisms, material science, and flavor design [4] [9] [10].
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